Pathogen-Selective Antimicrobial Activity: 3‑ to 9‑Fold Higher Potency Against Pathogens Than Probiotic Commensals
In a direct head-to-head comparison, the MIC values of hymenochirin-4B against clinically relevant pathogenic bacteria were 3‑fold to 9‑fold lower than the MIC values against a panel of probiotic lactobacilli strains [1]. This differential activity profile is comparable to that of hymenochirin-2B and temporin-1DRa but is not universally observed across all tested frog-skin peptides, establishing a peptide-specific selectivity fingerprint that is relevant for microbiome-sparing antimicrobial development [1].
| Evidence Dimension | MIC ratio (probiotic strains / pathogenic strains) |
|---|---|
| Target Compound Data | Hymenochirin-4B: MIC_pathogen 3‑fold to 9‑fold lower than MIC_probiotic |
| Comparator Or Baseline | Hymenochirin-2B, temporin-1DRa, CPF-AM1, alyteserin-1c (all tested in same study); differential ratio reported for each peptide |
| Quantified Difference | 3‑fold to 9‑fold selectivity window for hymenochirin-4B; temporin-1DRa and its analogues showed 5‑fold to 6.5‑fold differential |
| Conditions | MIC determination against pathogenic bacteria (skin-infection-associated clinical isolates) and probiotic lactobacilli; VITEK 2 antibiotic susceptibility profiling |
Why This Matters
This quantifiable pathogen-selectivity window distinguishes hymenochirin-4B from other HDPs that lack commensal-sparing activity and is a key parameter for selecting candidates for topical infection therapy where preservation of the skin microbiome is clinically desirable.
- [1] Gaiser RA, et al. Selection of antimicrobial frog peptides and temporin-1DRa analogues for treatment of bacterial infections based on their cytotoxicity and differential activity against pathogens. Chem Biol Drug Des. 2020 Oct;96(4):1103-1113. doi: 10.1111/cbdd.13569. View Source
